2-(Benzyloxy)-4-iodobenzaldehyde
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Overview
Description
2-(Benzyloxy)-4-iodobenzaldehyde: is an organic compound characterized by the presence of a benzyloxy group and an iodine atom attached to a benzaldehyde core
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available 4-iodobenzaldehyde.
Reaction with Benzyl Alcohol: The key step involves the reaction of 4-iodobenzaldehyde with benzyl alcohol in the presence of a base such as potassium carbonate (K₂CO₃) and a phase transfer catalyst like tetrabutylammonium bromide (TBAB).
Reaction Conditions: The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures (80-100°C) to facilitate the formation of the benzyloxy group.
Industrial Production Methods
While specific industrial methods for the large-scale production of 2-(Benzyloxy)-4-iodobenzaldehyde are not well-documented, the general approach would involve optimizing the above synthetic route for scalability. This includes using continuous flow reactors to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The iodine atom in 2-(Benzyloxy)-4-iodobenzaldehyde can undergo nucleophilic substitution reactions, making it a versatile intermediate for further functionalization.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol, depending on the reagents used.
Coupling Reactions: The compound can participate in Suzuki-Miyaura and Heck coupling reactions, forming carbon-carbon bonds with various aryl or vinyl groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN) in polar solvents.
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.
Coupling Reactions: Palladium catalysts (Pd(PPh₃)₄) with bases like potassium carbonate (K₂CO₃) in solvents such as toluene or ethanol.
Major Products
Substitution: Formation of azides, thiocyanates, or other substituted derivatives.
Oxidation: Conversion to 2-(Benzyloxy)-4-iodobenzoic acid.
Reduction: Formation of 2-(Benzyloxy)-4-iodobenzyl alcohol.
Coupling: Formation of biaryl or styrene derivatives.
Scientific Research Applications
Chemistry
Synthetic Intermediate: Used in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Ligand Synthesis: Acts as a precursor for the synthesis of ligands used in coordination chemistry and catalysis.
Biology and Medicine
Drug Development: Potential use in the synthesis of biologically active compounds, including anticancer and antimicrobial agents.
Bioconjugation: Utilized in the modification of biomolecules for imaging and therapeutic applications.
Industry
Material Science: Employed in the synthesis of polymers and advanced materials with specific electronic or optical properties.
Agrochemicals: Used in the development of herbicides and pesticides.
Mechanism of Action
The mechanism by which 2-(Benzyloxy)-4-iodobenzaldehyde exerts its effects depends on the specific application. In coupling reactions, the iodine atom facilitates the formation of carbon-carbon bonds through oxidative addition and reductive elimination steps catalyzed by palladium. In biological systems, the benzyloxy group can enhance the lipophilicity and membrane permeability of drug molecules, improving their bioavailability.
Comparison with Similar Compounds
Similar Compounds
4-Iodobenzaldehyde: Lacks the benzyloxy group, making it less versatile in certain synthetic applications.
2-(Benzyloxy)benzaldehyde: Lacks the iodine atom, limiting its use in coupling reactions.
2-Iodo-4-methoxybenzaldehyde: Contains a methoxy group instead of a benzyloxy group, affecting its reactivity and applications.
Uniqueness
2-(Benzyloxy)-4-iodobenzaldehyde is unique due to the presence of both the benzyloxy and iodine substituents, which confer distinct reactivity patterns and make it a valuable intermediate in organic synthesis. Its dual functionality allows for a wide range of chemical transformations, making it a versatile tool in both academic and industrial research.
Properties
CAS No. |
854028-52-7 |
---|---|
Molecular Formula |
C14H11IO2 |
Molecular Weight |
338.14 g/mol |
IUPAC Name |
4-iodo-2-phenylmethoxybenzaldehyde |
InChI |
InChI=1S/C14H11IO2/c15-13-7-6-12(9-16)14(8-13)17-10-11-4-2-1-3-5-11/h1-9H,10H2 |
InChI Key |
WOGCJADZBVKQSV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=CC(=C2)I)C=O |
Origin of Product |
United States |
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